molecular formula C11H21NO2 B11772973 4-(2,2-Dimethylpiperidin-4-yl)butanoic acid

4-(2,2-Dimethylpiperidin-4-yl)butanoic acid

Cat. No.: B11772973
M. Wt: 199.29 g/mol
InChI Key: VYBAZEGFMARCLY-UHFFFAOYSA-N
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Description

4-(2,2-Dimethylpiperidin-4-yl)butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a piperidine ring substituted with two methyl groups at the 2-position and a butanoic acid moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethylpiperidin-4-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-piperidinobutyric acid with suitable reagents to introduce the dimethyl groups at the 2-position of the piperidine ring. This can be done using alkylation reactions with methylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylpiperidin-4-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols .

Scientific Research Applications

4-(2,2-Dimethylpiperidin-4-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethylpiperidin-4-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-Dimethylpiperidin-4-yl)butanoic acid is unique due to the presence of the dimethyl-substituted piperidine ring, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

4-(2,2-dimethylpiperidin-4-yl)butanoic acid

InChI

InChI=1S/C11H21NO2/c1-11(2)8-9(6-7-12-11)4-3-5-10(13)14/h9,12H,3-8H2,1-2H3,(H,13,14)

InChI Key

VYBAZEGFMARCLY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCN1)CCCC(=O)O)C

Origin of Product

United States

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